1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine
Description
Properties
CAS No. |
171818-95-4 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine typically involves the formation of the trioxabicyclo[2.2.2]octane ring system followed by the introduction of the methanamine group. One common synthetic route starts with the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with a suitable amine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[2.2.2]octane Scaffold
Aromatic Substitutents: Bromobenzyl Derivatives
- Example : 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane ()
- Key Differences :
- Substituent : Bromobenzyl group introduces aromaticity and bulk, altering solubility (lipophilicity increases).
- Synthesis : Derived from 4-bromophenylacetic acid chloride via oxetan ester intermediates, differing from the methanamine derivative’s synthetic route .
- Crystallinity: Crystallizes in monoclinic space group P2₁/n with distinct lattice parameters (a = 6.019 Å, b = 20.990 Å, c = 9.915 Å; β = 101.29°) . Applications: Used in crystallography studies and as a high-purity reagent (≥97% purity) in materials science .
Fluorinated Alkyl Substitutents
- Example : 1-(Heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane ()
- Key Differences :
- Substituent : Heptafluoropropyl group increases electronegativity and lipophilicity.
- Toxicity: Higher predicted oral toxicity (pLD₅₀ = 2.27) compared to non-fluorinated analogs . Applications: Potential use in hydrophobic coatings or fluorinated polymers.
Sulfur-Containing Derivatives
- Example : S-[(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methyl] ethanethioate ()
- Key Differences :
- Functional Group : Thioate group enables metal coordination, unlike the methanamine’s primary amine.
- Synthesis : Requires thiolation steps (e.g., using ethanethiol), diverging from amine-targeted pathways .
- Applications : Ligands for single-molecule magnets or catalytic systems.
Structural Isomers and Bicyclic Framework Variations
Bicyclo[2.2.1]octane Analogs
- Example : (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine ()
- Key Differences :
- Scaffold : [2.2.1] system introduces greater ring strain and a different oxygen position (7-oxa vs. 2,6,7-trioxa).
- Molecular Weight: Lower (155.24 g/mol vs. ~185 g/mol for the target compound) due to reduced oxygen content . Applications: Potential intermediates in alkaloid synthesis.
Alkyl-Substituted Derivatives
- Example : 1-Ethyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane ()
- Key Differences :
- Substituents : Ethyl and propyl groups enhance hydrophobicity but lack reactive amines.
- Stability: Likely more stable under acidic conditions due to absence of basic amine . Applications: Solvents or monomers for hydrophobic polymers.
Functional Group Comparisons
Amine vs. Ester/Carbamate Derivatives
- Example: 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane () Key Differences:
- Reactivity : Benzyloxycarbonyl and oxo groups enable peptide coupling, whereas the methanamine’s primary amine is suited for Schiff base formation or alkylation .
- Applications : Protected intermediates in peptide synthesis.
Biological Activity
1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine is a bicyclic compound characterized by its unique trioxabicyclo[2.2.2]octane ring system. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : CHNO
- Molecular Weight : 159.19 g/mol
- CAS Number : 171818-95-4
| Property | Value |
|---|---|
| LogP | -0.03 |
| Polar Surface Area | 54 Å |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to alterations in enzymatic activity and subsequent biological effects, which are currently under investigation.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains and fungi, suggesting a potential role for this compound in developing new antimicrobial agents .
Anticancer Potential
Research into the anticancer properties of related compounds has revealed promising results. Compounds that share structural similarities with this compound have been shown to inhibit tumor growth in vitro and in vivo models . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Study on Antitumor Activity
A notable study investigated the efficacy of a compound structurally related to this compound in a mouse xenograft model. The results indicated that low doses significantly suppressed tumor growth through the inhibition of the PI3K/AKT/mTOR signaling pathway .
Antimicrobial Efficacy Evaluation
In another study focusing on antimicrobial activity, derivatives of trioxabicyclo compounds were tested against various pathogens. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for these compounds as novel antimicrobial agents .
Research Applications
The unique structure of this compound makes it a valuable candidate for further research in several areas:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic applications.
- Biochemical Probes : Its distinct structural features may allow it to serve as a probe in biochemical assays.
Q & A
Q. Key Considerations :
- Solvent selection (e.g., ethanol, methanol) and temperature control are critical for minimizing side reactions.
- AI-driven retrosynthetic tools (e.g., Template_relevance models) can predict optimal routes by leveraging databases like PISTACHIO and REAXYS .
Advanced Question: How can reaction conditions be optimized to enhance yield and purity during methanamine functionalization?
Methodological Answer :
Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amination.
- pH Control : Maintaining mildly acidic conditions (pH 5–6) to stabilize intermediates and prevent decomposition .
- Flow Chemistry : Implementing continuous flow reactors for precise temperature and mixing control, improving reproducibility in large-scale synthesis .
Q. Data-Driven Example :
Advanced Question: How to resolve contradictions in reported biological activities of structurally similar bicyclic amines?
Methodological Answer :
Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Steps to address discrepancies:
Structural Reanalysis : Compare X-ray crystallography or NMR data of analogs (e.g., 1-azabicyclo[2.2.2]octane derivatives) to confirm regiochemistry .
Assay Validation : Standardize in vitro assays (e.g., receptor binding studies) using controls from PubChem or EPA DSSTox .
Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., electron density at the amine group) with activity trends .
Q. Example :
- A 2024 study found that methyl substitution at the 4-position (as in the target compound) increases binding affinity to GABA receptors by 30% compared to non-methylated analogs .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions. Key signals include δ 3.8–4.2 ppm (trioxa bridge protons) and δ 2.5–3.0 ppm (methanamine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₇NO₃).
- X-ray Diffraction : Resolve stereochemistry and crystal packing effects, critical for understanding solid-state stability .
Safety Note : Handle under inert atmosphere due to hygroscopic nature .
Advanced Question: What are the emerging applications of this compound in medicinal chemistry?
Methodological Answer :
Recent studies highlight:
Neuroactive Agents : Acts as a precursor for GABA receptor modulators. Functionalize the amine group with fluorinated moieties to enhance blood-brain barrier permeability .
Drug Delivery : Conjugation with polyethylene glycol (PEG) via the amine group improves solubility for targeted delivery systems .
Enzyme Inhibition : The bicyclic scaffold mimics transition states in enzymatic reactions (e.g., protease inhibition assays) .
Q. Challenges :
- Balancing lipophilicity (LogP ~1.2) and aqueous solubility for in vivo efficacy .
Basic Question: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
Q. Emergency Measures :
- In case of exposure, rinse with copious water and seek medical evaluation (refer to SDS from Combi-Blocks ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
